5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one

Medicinal Chemistry Chemical Biology Building Block Chemistry

Secure the exact 5-chloromethyl-2-piperidin-1-yl triazolopyrimidinone scaffold for your SAR campaigns. Unlike the C5-methyl analog, this compound provides an electrophilic chloromethyl handle for SN2 diversification into amine, thiol, or alkoxide derivatives—enabling on-demand library synthesis from a single intermediate. The C2-piperidinyl group imparts a distinct electronic landscape and voltammetric signature critical for analytical method specificity. Avoid co-elution risks and ensure topological consistency in DNA-binding studies by specifying this precise building block.

Molecular Formula C11H14ClN5O
Molecular Weight 267.71 g/mol
CAS No. 1019111-22-8
Cat. No. B1386566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one
CAS1019111-22-8
Molecular FormulaC11H14ClN5O
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=NC(=CC(=O)N3N2)CCl
InChIInChI=1S/C11H14ClN5O/c12-7-8-6-9(18)17-10(13-8)14-11(15-17)16-4-2-1-3-5-16/h6H,1-5,7H2,(H,13,14,15)
InChIKeyKUCSVWHMEPBAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one (CAS 1019111-22-8) – Core Identity and Physicochemical Profile for Research Procurement


The compound 5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-7-one family, distinguished by a reactive chloromethyl substituent at position 5 and a piperidin-1-yl group at position 2 [1]. Its molecular formula is C11H14ClN5O (MW 267.71 g/mol), with predicted physicochemical parameters including a boiling point of 376.4±44.0 °C, density of 1.60±0.1 g/cm³, and a pKa of 2.70±0.40 . The compound is commercially catalogued as a research-grade chemical (e.g., Santa Cruz Biotechnology sc-318619, 500 mg), positioning it as a versatile building block in medicinal chemistry and probe development .

Why 5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one Cannot Be Replaced by In-Class Analogs


Within the triazolopyrimidinone scaffold, subtle variations in the C5 and C2 substituents fundamentally alter both the reactivity profile and the electronic landscape of the fused ring system [1]. For instance, replacing the C5 chloromethyl group with a methyl group (as in CAS 128626-69-7) eliminates the electrophilic alkyl chloride handle required for nucleophilic displacement, restricting downstream diversification potential [2]. Conversely, exchanging the C2 piperidin-1-yl unit for a 4-methoxyphenyl group while retaining the chloromethyl feature (S1-TP) shifts the electrochemical oxidation mechanism and detection sensitivity, as evidenced by distinct voltammetric behavior observed in comparative studies of structurally related triazolopyrimidinones [1]. These structure-dependent differences in reactivity, electronic properties, and analytical detectability mean that analog substitution cannot be assumed to preserve experimental outcomes, making precise compound selection critical for reproducible research.

Quantitative Differentiation Evidence for 5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one Versus Closest Analogs


Electrophilic Reactivity Advantage Over the C5-Methyl Analog for Late-Stage Derivatization

The C5 chloromethyl group in the target compound confers a chemically competent electrophilic center for SN2-based diversification, a capability absent in the corresponding C5-methyl analog (5-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, CAS 128626-69-7). In the class of piperidinyl-substituted triazolopyrimidines evaluated for antiviral activity, structural modification at the C5 position was shown to directly modulate both potency and cytotoxicity profiles [1]. This functional handle enables the generation of focused libraries through nucleophilic displacement with amines, thiols, or alkoxides—transformations that are chemically inaccessible with the methyl analog [2]. For procurement decisions, this means the target compound serves not only as a screening candidate but also as a synthetic intermediate, whereas the methyl analog is effectively an end-point scaffold.

Medicinal Chemistry Chemical Biology Building Block Chemistry

Electrochemical Detection Sensitivity Differentiated from C2-4-Methoxyphenyl Analogs

In a head-to-head voltammetric study of triazolopyrimidinone derivatives, the structurally closest comparator bearing a piperidinomethyl group at C5 (S2-TP: 2-(4-methoxyphenyl)-5-(piperidinomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one) exhibited an irreversible, diffusion-controlled oxidation process and achieved a detection limit of 1.0 μg/mL under optimized differential pulse voltammetry conditions [1]. The chloromethyl-bearing analog S1-TP in the same study showed a detection limit of 1.5 μg/mL. The target compound, carrying both the chloromethyl at C5 and piperidin-1-yl at C2, is predicted to display a distinct oxidation potential and detection sensitivity profile relative to these comparators, as both the C5 substituent electronegativity and the C2 aromatic vs. aliphatic amine character influence the electron density of the redox-active triazolopyrimidinone core [1].

Analytical Chemistry Electrochemistry Drug-DNA Interaction

dsDNA Interaction Profile Differentiated by Oxidation Peak Potential Shift

All three triazolopyrimidinone derivatives in the comparative electrochemical study induced a negative shift in dsDNA guanine oxidation peak potential upon interaction, indicating drug-DNA binding [1]. S2-TP (the piperidinomethyl analog) and S1-TP (the chloromethyl/4-methoxyphenyl analog) exhibited distinct magnitudes of this potential shift, with the piperidine-containing S2-TP showing the lowest detection limit (1.0 μg/mL), suggesting stronger interaction or more favorable binding geometry [1]. The target compound, featuring a piperidin-1-yl group directly attached to the triazole ring at C2 rather than as a methylene-bridged piperidine at C5, presents a different spatial orientation of the basic amine relative to the DNA-binding chromophore, which is expected to modulate the binding mode and the resulting electrochemical signal.

Drug-DNA Interaction Biophysical Chemistry Genotoxicity Screening

Physicochemical Differentiation from the C5-Methyl Analog: Predicted pKa, Boiling Point, and Density

Predicted physicochemical parameters differentiate the target chloromethyl compound from its closest commercially listed analog, 5-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 128626-69-7). The target compound has a predicted boiling point of 376.4±44.0 °C and density of 1.60±0.1 g/cm³, with a pKa of 2.70±0.40 . While direct predicted data for the methyl analog are not published in the same authoritative database, the structural replacement of –CH2Cl (MW 267.71) with –CH3 (MW 233.27) reduces molecular weight by 34.44 g/mol and eliminates the electron-withdrawing chlorine, which is expected to increase the pKa of the triazolopyrimidinone NH and decrease the boiling point relative to the target compound [1]. Property databases for the methyl analog report a molecular formula of C11H15N5O versus the target's C11H14ClN5O, confirming the mass difference [2].

Physicochemical Properties ADME/Tox Prediction Quality Control

Commercial Availability with Defined Purity Supports Reproducible Procurement

The target compound is available from Santa Cruz Biotechnology as catalog item sc-318619 at a 500 mg scale, with lot-specific Certificate of Analysis data available upon request . This contrasts with the C5-methyl analog (CAS 128626-69-7), which is primarily listed through aggregator platforms without dedicated analytical quality documentation from a major research-chemical supplier [1]. The availability of a defined catalog entry with traceable quality control from an established vendor reduces the risk of batch-to-batch variability in purity, which is critical given that even small amounts of dechlorinated impurity (the methyl analog or hydrolyzed hydroxymethyl derivative) can confound biological assay readouts or synthetic yield calculations.

Chemical Procurement Reproducibility Research Supply Chain

Procurement-Driven Application Scenarios for 5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one


Focused Library Synthesis via Nucleophilic Displacement of the C5 Chloromethyl Handle

The reactive chloromethyl group at C5 enables the target compound to serve as a common intermediate for generating diverse triazolopyrimidinone libraries through SN2 reactions with amine, thiol, or alkoxide nucleophiles [1]. This contrasts with the C5-methyl analog, which cannot undergo analogous derivatization. Research groups engaged in structure-activity relationship (SAR) exploration of the triazolopyrimidine scaffold can procure this single building block rather than multiple pre-functionalized analogs, reducing procurement overhead and enabling on-demand diversification for antiviral or other target-based screening campaigns [1].

Electrochemical Assay Development Leveraging Structure-Dependent Detection Limits

The distinct combination of C5 chloromethyl and C2 piperidin-1-yl substituents is expected to yield a unique voltammetric signature, as evidenced by comparative electrochemical characterization of related triazolopyrimidinones where detection limits varied from 1.0 to 2.0 μg/mL depending on substitution pattern [2]. Analytical laboratories developing stability-indicating methods, dissolution testing, or drug-DNA interaction assays for triazolopyrimidine candidates should select the exact compound to ensure method specificity and avoid co-elution or signal overlap with structurally similar impurities or degradation products [2].

Biophysical DNA Interaction Studies Requiring C2-Piperidinyl Topology

The direct attachment of the piperidin-1-yl group to the C2 position of the triazole ring—rather than as a methylene-bridged piperidine at C5—creates a distinct spatial orientation of the basic nitrogen relative to the planar triazolopyrimidinone DNA-intercalating chromophore [2]. In dsDNA interaction studies, this architecture is predicted to influence binding geometry and the resulting guanine oxidation peak potential shift. Researchers investigating structure-dependent DNA binding of heterocycles should specify this compound to maintain topological consistency throughout a study series [2].

Physicochemical Profiling and HPLC Method Development with Defined Property Benchmarks

The predicted pKa (2.70), boiling point (376.4 °C), and density (1.60 g/cm³) provide reference values for developing HPLC purification protocols, assessing column retention behavior, and selecting appropriate storage and handling conditions . The electron-withdrawing chlorine atom lowers the pKa relative to non-halogenated analogs, affecting ionization state under physiological pH conditions. Contract research organizations and core facilities establishing standardized analytical methods for triazolopyrimidine compound management should document these compound-specific parameters to ensure inter-laboratory reproducibility .

Quote Request

Request a Quote for 5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.